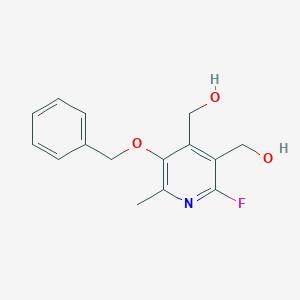
3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- is a complex organic compound with a unique structure that includes a pyridine ring substituted with fluorine, methyl, and phenylmethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, the avoidance of expensive catalysts like palladium can make the process more economically viable .
化学反応の分析
Types of Reactions
3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学的研究の応用
3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses .
類似化合物との比較
Similar Compounds
6-Methyl-3,4-Pyridinedimethanol: This compound has a similar structure but lacks the fluorine and phenylmethoxy groups.
Fluorinated Quinolines: These compounds also contain fluorine and have applications in medicinal chemistry.
Uniqueness
The presence of the fluorine and phenylmethoxy groups in 3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- makes it unique compared to other similar compounds. These groups can enhance the compound’s stability, reactivity, and biological activity, making it a valuable molecule for various applications .
特性
CAS番号 |
872688-08-9 |
|---|---|
分子式 |
C15H16FNO3 |
分子量 |
277.29 g/mol |
IUPAC名 |
[2-fluoro-3-(hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-4-yl]methanol |
InChI |
InChI=1S/C15H16FNO3/c1-10-14(20-9-11-5-3-2-4-6-11)12(7-18)13(8-19)15(16)17-10/h2-6,18-19H,7-9H2,1H3 |
InChIキー |
RKRAUKXHVMXPHV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=N1)F)CO)CO)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


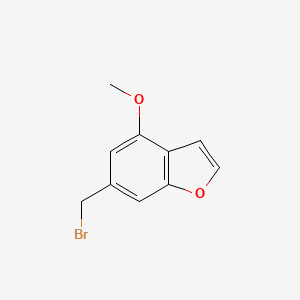
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B14197773.png)
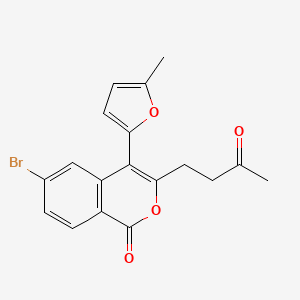
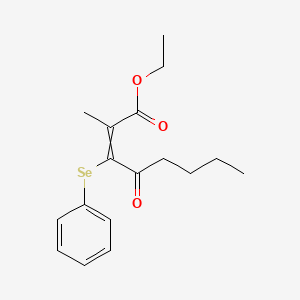
![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)
![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
![2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14197799.png)
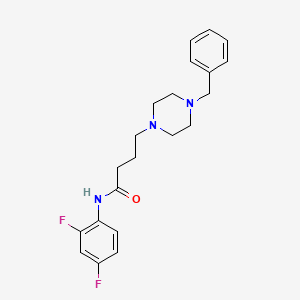
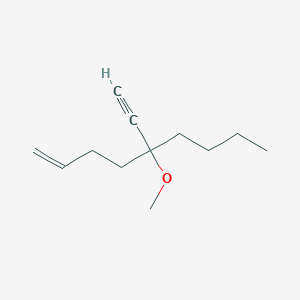
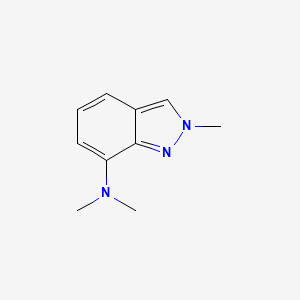
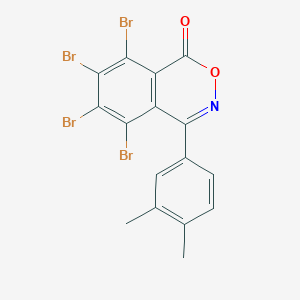
![(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14197841.png)
![1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)-](/img/structure/B14197854.png)
![2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14197861.png)
